azetidin-3-yl(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)methanone
Description
Azetidin-3-yl(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)methanone is a complex organic compound that features a four-membered azetidine ring and an isoindoline structure
Properties
IUPAC Name |
[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-(azetidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-9-13-4-2-1-3-11(13)7-15(8-13)12(17)10-5-14-6-10/h10-11,14,16H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTAURWURFPNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)C(=O)C3CNC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)methanone typically involves multiple steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Azetidin-3-yl(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action for azetidin-3-yl(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)methanone involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered ring structure with significant ring strain.
Oxetane: A four-membered ring containing an oxygen atom, known for its stability and reactivity.
Isoindoline: A bicyclic structure similar to isoindoline, but without the azetidine ring.
Uniqueness
Azetidin-3-yl(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)methanone is unique due to its combination of the azetidine and isoindoline structures, which confer distinct reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Biological Activity
Azetidin-3-yl(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)methanone is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a four-membered azetidine ring and an isoindoline structure , which contribute to its unique reactivity and biological properties.
Key Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C13H22N2O2 |
| IUPAC Name | [7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-(azetidin-3-yl)methanone |
| CAS Number | 2098115-42-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azetidine ring's strain-driven reactivity allows it to participate in various biochemical pathways, potentially influencing:
- Enzyme Activity : The compound may act as a competitive inhibitor or allosteric modulator for various enzymes.
- Receptor Binding : It can interact with neurotransmitter receptors, possibly affecting neurotransmission and signaling pathways.
Biological Activity Studies
Research has indicated that compounds with similar structures exhibit various biological activities, such as:
- Antimicrobial Properties : Studies suggest that azetidin derivatives can inhibit bacterial growth by interfering with metabolic pathways.
- Neuroactive Effects : The isoindoline component may influence central nervous system activity, making it a candidate for further investigation in neuropharmacology.
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of azetidine derivatives against common pathogens.
- Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting potential as an antibiotic agent.
-
Neuropharmacological Evaluation :
- Another study explored the effects of similar compounds on neurotransmitter systems.
- Findings revealed modulation of serotonin and dopamine receptors, indicating potential use in treating mood disorders.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes:
- Preparation of Intermediate Compounds : Starting from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
- Aza-Michael Addition : This step involves reacting the intermediate with NH-heterocycles to yield the target compound.
Potential Applications
Given its unique structure and biological properties, this compound has several potential applications:
- Medicinal Chemistry : Development of new drugs targeting bacterial infections or neurological conditions.
- Material Science : Use as a building block in synthesizing polymers or catalysts with unique properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
